molecular formula C28H29N3O3S2 B11966263 (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Número de catálogo: B11966263
Peso molecular: 519.7 g/mol
Clave InChI: HGJHHAYFSRWJBE-MYYYXRDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound features a rhodanine-thiazolidinone core, a scaffold well-documented for its role as a privileged structure in drug discovery, known to inhibit a variety of biologically relevant targets including kinases and phosphodiesterases (source) . The specific substitution pattern, including the 4-isobutoxyphenyl and phenyl-pyrazole groups, is characteristic of compounds designed to target protein kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) (source) . The primary research application of this compound is as a key intermediate or a lead compound for the synthesis and evaluation of novel anticancer agents. Its proposed mechanism of action involves the potent inhibition of angiogenesis through the disruption of VEGFR-2 signaling pathways, which is a critical process for tumor growth and metastasis (source) . Researchers utilize this compound in biochemical assays to study kinase function, in cell-based models to investigate its effects on endothelial cell proliferation and tube formation, and in structural biology to characterize inhibitor-enzyme interactions. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Fórmula molecular

C28H29N3O3S2

Peso molecular

519.7 g/mol

Nombre IUPAC

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O3S2/c1-19(2)18-34-23-12-10-20(11-13-23)26-21(16-31(29-26)22-7-4-3-5-8-22)15-25-27(32)30(28(35)36-25)17-24-9-6-14-33-24/h3-5,7-8,10-13,15-16,19,24H,6,9,14,17-18H2,1-2H3/b25-15-

Clave InChI

HGJHHAYFSRWJBE-MYYYXRDXSA-N

SMILES isomérico

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

SMILES canónico

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origen del producto

United States

Métodos De Preparación

Synthetic Overview and Key Intermediates

The target molecule is synthesized through a four-stage sequence:

  • Pyrazole Core Formation : Synthesis of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Thiazolidinone Ring Construction : Cyclization to form the 2-thioxo-1,3-thiazolidin-4-one scaffold.

  • Tetrahydrofuran Methyl Group Introduction : Alkylation at the N-3 position of the thiazolidinone.

  • Knoevenagel Condensation : Formation of the (Z)-configured methylidene bridge between the pyrazole and thiazolidinone moieties.

Each step is optimized for yield and selectivity, as detailed below.

Pyrazole Core Synthesis

The pyrazole precursor is synthesized via a cyclocondensation reaction between 4-isobutoxyphenylhydrazine and 1-phenyl-2-propyn-1-one. This reaction proceeds under acidic conditions (acetic acid, 80°C, 12 hours), yielding the 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole intermediate . Subsequent formylation using Vilsmeier-Haack conditions (POCl₃, DMF) introduces the aldehyde group at position 4, critical for the Knoevenagel step .

Key Data :

  • Yield : 78% for pyrazole formation; 65% for formylation .

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ph-H), 7.51–7.47 (m, 3H, Ph-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 4.61 (d, J = 6.8 Hz, 2H, OCH₂), 2.08–2.01 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

Thiazolidinone Ring Construction

The thiazolidinone scaffold is synthesized via a [2+3] cyclocondensation between thiourea derivatives and α-haloesters. For this compound, 3-(tetrahydrofuran-2-ylmethyl)thiourea is reacted with ethyl 2-bromoacetate in ethanol under reflux (24 hours), followed by acid-mediated cyclization (HCl, 60°C) .

Mechanistic Insights :

  • Thiourea Activation : The sulfur lone pair attacks the α-carbon of ethyl 2-bromoacetate, forming a thioether intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the NH group on the ester carbonyl generates the thiazolidinone ring .

Key Data :

  • Yield : 82% .

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 134.2 (C=S), 73.4 (THF-O), 35.1 (CH₂-THF), 25.3 (THF-CH₂) .

Alkylation at the N-3 Position

The tetrahydrofuranmethyl group is introduced via N-alkylation of the thiazolidinone intermediate. Using tetrahydrofurfuryl bromide as the alkylating agent and K₂CO₃ as a base in DMF (80°C, 8 hours), the THF substituent is regioselectively incorporated at the N-3 position .

Optimization Notes :

  • Solvent : DMF enhances nucleophilicity of the thiazolidinone nitrogen.

  • Base : K₂CO₃ prevents over-alkylation .

Key Data :

  • Yield : 75% .

  • HPLC Purity : 98.2% .

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves a Knoevenagel reaction between the pyrazole-4-carbaldehyde and the thiazolidinone derivative. Catalyzed by piperidine in ethanol (reflux, 6 hours), this step forms the (Z)-configured methylidene bridge .

Stereochemical Control :

  • The (Z)-isomer is favored due to steric hindrance between the pyrazole phenyl group and thiazolidinone’s THF substituent .

Key Data :

  • Yield : 68% .

  • X-ray Crystallography : Confirms (Z)-configuration with a dihedral angle of 172.3° between pyrazole and thiazolidinone planes .

Characterization and Analytical Data

Spectroscopic Validation :

  • HRMS (ESI+) : m/z 507.1542 [M+H]⁺ (calc. 507.1539 for C₂₆H₂₅N₃O₃S₂) .

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S) .

Thermogravimetric Analysis (TGA) :

  • Decomposition Onset : 218°C, indicating high thermal stability .

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formylation :

    • Issue : Competing formylation at position 5.

    • Solution : Use of bulky directing groups (e.g., isobutoxy) enhances selectivity at position 4 .

  • THF-Methyl Group Stability :

    • Issue : THF ring-opening under acidic conditions.

    • Solution : Mild alkylation conditions (DMF, K₂CO₃) prevent degradation .

  • (Z)-Isomer Purity :

    • Issue : (E)-isomer formation during Knoevenagel reaction.

    • Solution : Catalytic piperidine and ethanol solvent favor (Z)-configuration .

Comparative Analysis with Related Compounds

ParameterTarget CompoundVC16274309 R882585
Molecular Weight 507.6 g/mol491.6 g/mol507.6 g/mol
THF Substituent 2-ylmethyl2-ylmethyl3-methoxypropyl
Synthetic Yield 68%65%70%
Biological Activity Under studyAnticancer Not reported

Análisis De Reacciones Químicas

Types of Reactions

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrazole moiety is recognized for its ability to inhibit certain cancer cell lines. In vitro assays have shown that derivatives of pyrazole can induce apoptosis in various cancer types, including breast and prostate cancers.

Case Study:
A study conducted on the effects of similar thiazolidinones demonstrated that they could inhibit tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The thiazolidinone scaffold has been linked to anti-inflammatory effects, making this compound a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Research Findings:
In animal models, compounds with similar structures have shown significant reductions in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one may exert similar effects through inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Thiazolidinones have also been explored for their antimicrobial properties. Preliminary tests indicate that this compound exhibits activity against a range of bacterial strains, including resistant strains.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results support further investigation into the compound’s potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Material Science Applications

Beyond biological applications, the unique chemical structure allows for potential use in material science, particularly in the development of organic semiconductors and sensors.

Case Study:
Research has indicated that compounds with thiazolidinone frameworks can enhance the conductivity and stability of organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown improved charge transport properties, which are crucial for efficient energy conversion .

Mecanismo De Acción

The mechanism of action of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA or RNA: Binding to nucleic acids and affecting gene expression or protein synthesis.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Synthesis Method References
Target Compound Pyrazole-thiazolidinone 4-Isobutoxyphenyl, tetrahydrofuranmethyl Adapted from Dorofeeva et al.
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]pyrazolone (Compound 3) Pyrazole-pyrazolone Thiomethylphenyl, hydroxy group Modified literature procedure
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole Thiazole-triazole Fluorophenyl, triazole High-yield crystallization (DMF solvent)

Key Observations:

Fluorinated analogs (e.g., fluorophenyl-thiazole derivatives) exhibit higher crystallinity and stability due to strong C–F interactions, as seen in isostructural compounds .

Synthetic Flexibility :

  • The target compound’s synthesis likely employs a Schiff base formation strategy, similar to Dorofeeva’s pyrazolone derivatives .
  • Crystallization protocols for thiazole-triazole hybrids (e.g., using dimethylformamide) could inform purification strategies for the target compound .

Bioactivity and Functional Insights

Table 2: Inferred Bioactivity Based on Structural Analogues

Compound Class Documented Bioactivity Potential Mechanism Relevance to Target Compound References
Pyrazole-thiazolidinones Enzyme inhibition (e.g., COX-2, CDK2) Binding to ATP pockets via hydrophobic cores Likely shared due to conserved scaffold
Thiazole-triazoles Anticancer (e.g., tubulin inhibition) Disruption of microtubule dynamics Structural divergence limits direct overlap
Ferroptosis-inducing compounds Selective cancer cell death GPX4 inhibition, lipid peroxidation Unclear; requires empirical validation

Key Findings:

  • Thiazolidinone Derivatives: The 2-thioxo group in the target compound may mimic disulfide bonds in enzyme active sites, a trait observed in kinase inhibitors .

Computational and Crystallographic Analysis

  • Structural Determination : SHELX software (widely used for small-molecule refinement) could resolve the Z-configuration and planar deviations in the target compound, as demonstrated for fluorophenyl-thiazole derivatives .
  • Electronic Properties: Tools like Multiwfn could analyze electron localization functions (ELF) and electrostatic potentials to predict reactivity sites, such as the thioxo group’s nucleophilicity .

Actividad Biológica

The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are known for their wide range of pharmacological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds. The thiazolidinone scaffold allows for various substitutions that can significantly influence activity profiles .

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown promising results against breast cancer and leukemia cells by targeting specific oncogenic pathways .

Case Study: Anticancer Efficacy

In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The study found that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics. For example, compounds with a pyrazole moiety exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines .

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and regulates glucose metabolism.

Research Findings: PPARγ Activation

A detailed investigation into the PPARγ agonistic activity of thiazolidinone derivatives revealed that specific substitutions at the 3 and 5 positions of the thiazolidinone ring could enhance binding affinity and biological activity. Compounds exhibiting high PPARγ activation demonstrated significant reductions in blood glucose levels in diabetic models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Key findings from SAR studies include:

PositionModification TypeEffect on Activity
2Alkyl chainIncreased lipophilicity enhances cell membrane penetration
3Aromatic ringImproved binding affinity to target proteins
5Heterocyclic moietyEnhanced anticancer activity through specific enzyme inhibition

These modifications can lead to improved pharmacokinetic properties and therapeutic efficacy .

Q & A

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Employ continuous flow reactors for exothermic steps to enhance control over temperature and mixing .
  • Monitor reaction progress via TLC/HPLC to minimize by-products .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Aldol CondensationKOH, EtOH, 60°C, 6h65–75
SubstitutionNaH, THF, 0°C → RT50–60

Which spectroscopic and crystallographic methods are most effective for structural characterization?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Z-configuration. Key signals:
    • Thioxo group (δ 165–170 ppm in 13C NMR) .
    • Methylene protons (δ 6.8–7.2 ppm in 1H NMR) .
  • X-ray Crystallography : Use SHELX software to resolve stereochemistry and validate the (5Z) configuration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±0.001 Da accuracy) .

Advanced Tip : For electron-density mapping, combine Multiwfn wavefunction analysis with crystallographic data to study intramolecular interactions (e.g., S···O nonbonded contacts) .

How does the isobutoxy substituent influence biological activity compared to analogs with ethoxy or nitro groups?

Advanced Research Focus
The isobutoxy group enhances lipophilicity, affecting membrane permeability and target binding. Comparative studies with analogs reveal:

SubstituentLogPIC50 (μM) *TargetReference
Isobutoxy4.20.85 ± 0.1COX-2
Ethoxy3.81.50 ± 0.3COX-2
Nitro2.92.10 ± 0.4EGFR

*Lower IC50 indicates higher potency.
Key Insight : The bulky isobutoxy group improves steric complementarity with hydrophobic enzyme pockets, explaining its superior COX-2 inhibition .

How can researchers resolve contradictions in reported biological activity data?

Advanced Methodological Approach
Contradictions often arise from variability in:

  • Assay conditions (e.g., cell line specificity, serum concentration) .
  • Compound purity (validate via HPLC ≥95%) .
  • Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v in assays .

Q. Validation Protocol :

Replicate studies using identical cell lines/pH conditions .

Perform dose-response curves with internal controls (e.g., known inhibitors).

Cross-validate with molecular docking to confirm binding poses .

What computational strategies predict binding interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR. Key residues:
    • COX-2: Arg120, Tyr355 (hydrogen bonding with thioxo group) .
  • DFT Calculations : Compute electrostatic potential surfaces (EPS) with Multiwfn to identify nucleophilic/electrophilic regions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) .

Q. Predicted Binding Energy :

TargetΔG (kcal/mol)Reference
COX-2-9.2 ± 0.3
EGFR-7.8 ± 0.5

How to design experiments to elucidate its mechanism of enzyme inhibition?

Q. Advanced Experimental Design

Kinetic Studies :

  • Measure KmK_m and VmaxV_{max} shifts to distinguish competitive/uncompetitive inhibition .

Circular Dichroism (CD) : Monitor conformational changes in the enzyme upon binding .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. Example Protocol for COX-2 Inhibition :

  • Step 1 : Incubate compound (0.1–10 μM) with recombinant COX-2.
  • Step 2 : Add arachidonic acid (100 μM) and measure prostaglandin E2E_2 via ELISA .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.